molecular formula C4H7BrO2 B13812791 4-bromo(114C)butanoic acid

4-bromo(114C)butanoic acid

Katalognummer: B13812791
Molekulargewicht: 168.99 g/mol
InChI-Schlüssel: GRHQDJDRGZFIPO-DOMIDYPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo(114C)butanoic acid, also known as 4-bromobutyric acid, is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butanoic acid where a bromine atom is substituted at the fourth carbon position. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agriculture, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo(114C)butanoic acid can be synthesized through the reaction of γ-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of γ-butyrolactone .

Reaction Conditions:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo(114C)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Hydroxide ions (OH⁻), aqueous conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo(114C)butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo(114C)butanoic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo(114C)butanoic acid is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in certain chemical syntheses where other halogenated butanoic acids may not be as effective .

Eigenschaften

Molekularformel

C4H7BrO2

Molekulargewicht

168.99 g/mol

IUPAC-Name

4-bromo(114C)butanoic acid

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2

InChI-Schlüssel

GRHQDJDRGZFIPO-DOMIDYPGSA-N

Isomerische SMILES

C(C[14C](=O)O)CBr

Kanonische SMILES

C(CC(=O)O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.